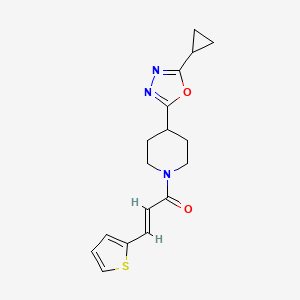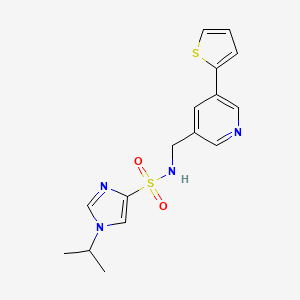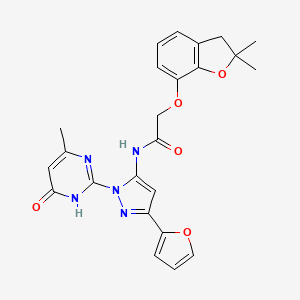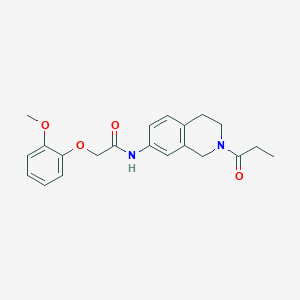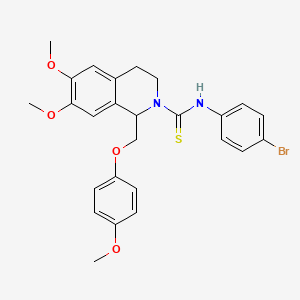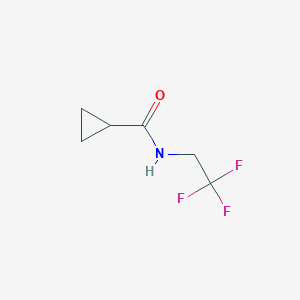
N-(2,2,2-trifluoroéthyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activity. The compound is characterized by the presence of a trifluoroethyl group attached to a cyclopropanecarboxamide moiety, which imparts distinct physicochemical properties.
Applications De Recherche Scientifique
N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: It is studied for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease-related targets.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial chemicals.
Mécanisme D'action
Target of Action
It is known that the compound is used in the synthesis of various complex molecules, suggesting that its targets could be diverse depending on the specific reactions it is involved in .
Mode of Action
N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide is involved in various chemical reactions. For instance, it has been used in the N-heterocyclic carbene catalyzed [2 + 3] annulation reaction for the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam . In this reaction, the compound interacts with its targets through a key step of the nucleophilic attack of the Breslow intermediate .
Biochemical Pathways
Its use in the synthesis of complex molecules suggests that it could potentially influence a variety of biochemical pathways depending on the specific reactions it is involved in .
Pharmacokinetics
Its use in the synthesis of complex molecules, including potential contrast agents for 19f magnetic resonance imaging (mri), suggests that its bioavailability and pharmacokinetic properties could be significant .
Result of Action
The molecular and cellular effects of N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide’s action would depend on the specific reactions it is involved in. For instance, in the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam, the compound contributes to the formation of a complex molecule with potential biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2,2,2-trifluoroethylamine. This reaction is often catalyzed by an iron porphyrin catalyst in an aqueous solution, leading to the formation of the desired product . The reaction conditions usually include mild temperatures and the use of readily available starting materials.
Industrial Production Methods
Industrial production methods for N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide are not extensively documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups replacing the trifluoroethyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide include:
2-amino-N-(2,2,2-trifluoroethyl)acetamide: This compound also contains a trifluoroethyl group and is used as an intermediate in organic synthesis.
N-(2,2,2-trifluoroethyl)isatin ketimines: These compounds are used in asymmetric synthesis and have applications in medicinal chemistry.
Uniqueness
N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity to the molecule and affects its reactivity and interaction with biological targets. The trifluoroethyl group further enhances its chemical and biological properties, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)3-10-5(11)4-1-2-4/h4H,1-3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQECBLKCJBJXNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
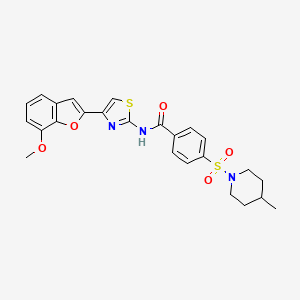
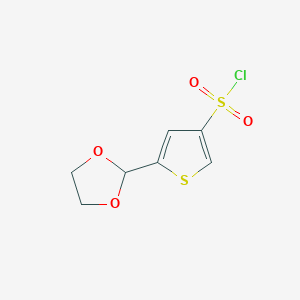
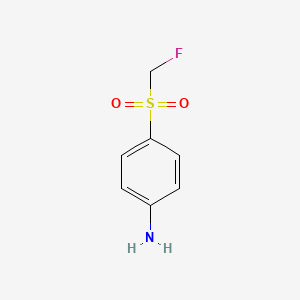
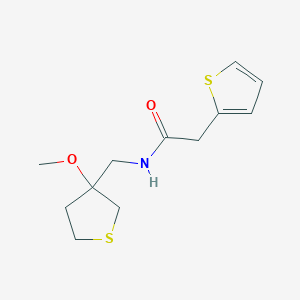
![3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2408618.png)
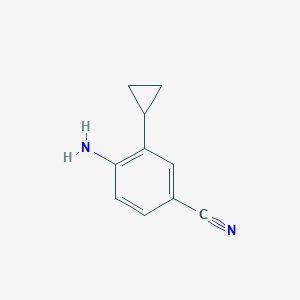
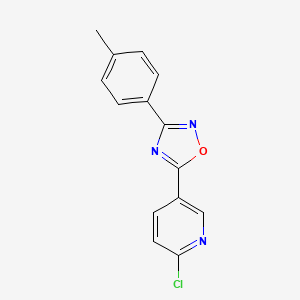
![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B2408622.png)
![ethyl 5-(adamantane-1-amido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408623.png)
